molecular formula C16H14N2OS B2579454 N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 347318-88-1

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide

Cat. No. B2579454
CAS RN: 347318-88-1
M. Wt: 282.36
InChI Key: OQIVACGLHPSOGK-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It has been synthesized and evaluated for its antibacterial activity . The compound has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The compound has been synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .


Molecular Structure Analysis

The structures of the synthesized compounds were corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data . The molecular weight of the compound is 313.337 .


Chemical Reactions Analysis

The compounds were synthesized in excellent yields . An iron-catalyzed oxidative cyclization of 1-acyl-3-(phenyl)thioureas in the presence of sodium persulfate gave various N-benzothiazol-2-yl-amides selectively in good yields through C(sp2)-H functionalization and C-S bond formation .


Physical And Chemical Properties Analysis

The synthesized compounds were characterized by FTIR, 1H-NMR, 13C-NMR, and HRMS spectral data . The melting point of the compound is 170–172 °C .

Scientific Research Applications

1. MMP Inhibitors in Tissue Damage

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide derivatives have been studied for their potential as matrix metalloproteinases (MMPs) inhibitors, particularly in tissue damage and wound healing contexts. A study found that these compounds, especially those with a 4-carboxyphenyl substituent, showed appreciable anti-inflammatory and potential wound healing effects, inhibiting MMP-9 at nanomolar levels (Incerti et al., 2018).

2. Tumor Hypoxia Markers

These compounds have been synthesized and radiolabeled for use as tumor hypoxia markers. Studies on radiolabeled nitroimidazole analogues of this compound demonstrated accumulation in hypoxic tumor cells, suggesting their utility in identifying and assessing tumor hypoxia (Li et al., 2005).

3. Antimicrobial and Anti-inflammatory Activity

Research on N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, a similar category of compounds, has shown significant antimicrobial and anti-inflammatory activities. These compounds have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects on tumor cell lines, and NO-induction ability (Zablotskaya et al., 2013).

4. Immunomodulating Activity

N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, a related class of compounds, have been shown to possess immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses in animal models (Doria et al., 1991).

5. Luminescent Properties for White Light Emission

Benzothiazole derivatives, closely related to this compound, have been explored for their luminescent properties. These compounds, when doped into a polymer matrix, can produce white light emission, useful in the development of white-light emitting devices (Lu et al., 2017).

6. Antiproliferative and Apoptosis-Inducing Agents

Certain derivatives of 2-(3-aminophenyl)-benzothiazole, structurally similar to this compound, have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. They have shown the potential to induce cell apoptosis and cell cycle arrest in cancer cells (Zhang et al., 2018).

Mechanism of Action

The synthesized compounds were screened in vitro for their antibacterial activity against a representative panel of Gram-positive and Gram-negative bacteria . The activity contributions due to structural and substituent effects were determined using sequential regression procedure .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-2-15(19)17-12-7-5-6-11(10-12)16-18-13-8-3-4-9-14(13)20-16/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIVACGLHPSOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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